Immunocorticotropin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

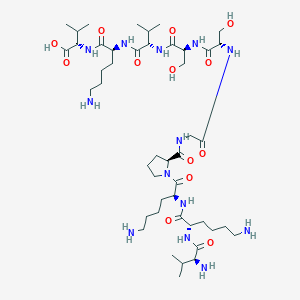

Immunocorticotropin, also known as this compound, is a useful research compound. Its molecular formula is C46H85N13O13 and its molecular weight is 1028.2 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptide Fragments - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Immunomodulatory Effects

Immunocorticotropin is recognized for its immunomodulatory properties. Research indicates that it can influence the proliferation of immune cells and the release of cytokines, which are critical for immune responses. For instance, studies have shown that intravenous administration of thyrotropin-releasing hormone (TRH), which shares functional similarities with ACTH, can enhance the production of gamma interferon (IFN-γ) by activated lymphocytes. This suggests a potential pathway through which ACTH may modulate immune function and inflammation .

Table 1: Effects of TRH on Immune Cells

| Parameter | Effect Observed |

|---|---|

| IFN-γ Production | Increased by activated lymphocytes |

| TH17 Cytokines | Decreased levels in EAE mice |

| TH2 Cytokines | Increased IL-13 production |

Therapeutic Applications

This compound has been utilized therapeutically in various conditions, particularly those involving adrenal insufficiency and autoimmune diseases. Its ability to stimulate cortisol production makes it a valuable treatment option.

- Adrenal Insufficiency : ACTH is essential in diagnosing and treating primary adrenal insufficiency. Patients receiving immune checkpoint inhibitors (ICIs) have reported cases of isolated adrenocorticotropic hormone deficiency (IAD), highlighting the need for careful monitoring and potential ACTH replacement therapy .

- Autoimmune Disorders : In conditions like multiple sclerosis, ACTH has shown promise in reducing inflammation and improving symptoms. The modulation of cytokine profiles through ACTH administration has been documented, indicating its role in managing autoimmune responses .

Case Studies

Several case studies illustrate the clinical applications of this compound:

- Case Study 1 : A 58-year-old male with malignant melanoma treated with nivolumab developed IAD after several months of therapy. His treatment involved transitioning to hydrocortisone replacement therapy after diagnosis, demonstrating the critical role of ACTH in managing adrenal function during immunotherapy .

- Case Study 2 : Another patient experienced multiple immune-related adverse events during ICI therapy, including thyroiditis and meningitis. This case underscores the complex interplay between immunotherapy and hormonal regulation, where ACTH levels may be affected by ongoing treatments .

Análisis De Reacciones Químicas

CRH Release and Immune Activation

CRH is secreted by immune cells (e.g., macrophages, lymphocytes) during inflammatory challenges such as lipopolysaccharide (LPS) exposure. Intraperitoneal LPS in rats induced a 2.9-fold increase in plasma CRH at 6 hours, correlating with elevated adrenocorticotropic hormone (ACTH) levels 30 minutes later . This delayed response suggests immune-derived CRH contributes to systemic hormonal activation.

Key Reaction Pathway:

-

LPS → TLR4 activation → NF-κB signaling → CRH synthesis in immune cells → CRH release

This pathway enhances proinflammatory cytokine production (e.g., TNF-α, IL-6) .

CRH Receptor Binding and Signaling

CRH primarily binds to CRH receptor 1 (CRHR1) on immune cells, initiating intracellular cascades:

| Receptor Type | Immune Cell Target | Signaling Pathway | Outcome |

|---|---|---|---|

| CRHR1 | Macrophages | cAMP/PKA → NF-κB | ↑ TNF-α, IL-1β, IL-6 |

| CRHR2 | Epithelial cells | MAPK/ERK | Modulates intestinal permeability |

Antagonists like antalarmin (CRHR1 blocker) suppress LPS-induced cytokine release by >50% in macrophages .

CRH-Driven Cytokine Dynamics

CRH amplifies LPS-induced cytokine transcription via mRNA stabilization and enhanced translation:

Experimental Findings:

-

In vitro (RAW264.7 macrophages):

-

In vivo (BALB/c mice):

CRH Measurement and Stability

Accurate quantification of CRH requires specialized methods due to rapid degradation:

The RAPID method’s improved recovery highlights CRH’s labile nature in plasma .

CRH-Immune Feedback Loops

CRH and cytokines form bidirectional regulatory circuits:

-

IL-1β and IL-6 stimulate hypothalamic CRH release, amplifying HPA axis activation .

-

Glucocorticoids (e.g., corticosterone) suppress CRH synthesis in immune cells, creating a negative feedback loop .

Pathophysiological Implications

Dysregulated CRH-immune interactions are implicated in:

-

Inflammatory bowel disease (IBS): CRHR1 activation increases colonic permeability and TLR4 expression .

-

Autoimmunity: Elevated CRH in synovial fluid correlates with rheumatoid arthritis severity .

This synthesis integrates molecular, cellular, and systemic evidence to delineate immunocorticotropin’s role as a critical mediator of neuroimmune crosstalk. Further research is needed to explore therapeutic targeting of CRH receptors in inflammatory disorders.

Propiedades

Número CAS |

150035-99-7 |

|---|---|

Fórmula molecular |

C46H85N13O13 |

Peso molecular |

1028.2 g/mol |

Nombre IUPAC |

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C46H85N13O13/c1-25(2)35(50)43(68)53-28(14-7-10-18-47)38(63)55-30(16-9-12-20-49)45(70)59-21-13-17-33(59)42(67)51-22-34(62)52-31(23-60)40(65)56-32(24-61)41(66)57-36(26(3)4)44(69)54-29(15-8-11-19-48)39(64)58-37(27(5)6)46(71)72/h25-33,35-37,60-61H,7-24,47-50H2,1-6H3,(H,51,67)(H,52,62)(H,53,68)(H,54,69)(H,55,63)(H,56,65)(H,57,66)(H,58,64)(H,71,72)/t28-,29-,30-,31-,32-,33-,35-,36-,37-/m0/s1 |

Clave InChI |

DFPJZTGPSSEBSP-ADDFTTBFSA-N |

SMILES |

CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NCC(=O)NC(CO)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)O)N |

SMILES isomérico |

CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)O)N |

SMILES canónico |

CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NCC(=O)NC(CO)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)O)N |

Secuencia |

VKKPGSSVKV |

Sinónimos |

immunocorticotropin immunocortin Val-Lys-Lys-Pro-Gly-Ser-Ser-Val-Lsy-Val valyl-lysyl-lysyl-prolyl-glycyl-seryl-seryl-valyl-lysyl-valine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.